1-Allyl-3,5-dibromo-1H-1,2,4-triazole chemical properties
1-Allyl-3,5-dibromo-1H-1,2,4-triazole chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole
Foreword for the Advanced Researcher
The 1,2,4-triazole scaffold represents a cornerstone in modern medicinal chemistry and materials science. Its inherent aromatic stability, resistance to metabolic degradation, and capacity for diverse intermolecular interactions have cemented its status as a "privileged" heterocyclic motif.[1][2][3] Molecules incorporating this ring system are prevalent in a wide array of clinically significant therapeutics, including potent antifungal agents like fluconazole and anticancer drugs such as letrozole.[4][5][6]
This guide focuses on a particularly versatile, yet underexplored, derivative: 1-Allyl-3,5-dibromo-1H-1,2,4-triazole . This molecule is not merely a static compound but a dynamic synthetic platform. Its structure, featuring two chemically distinct reactive centers—the nucleophilic N1-allyl group and the electrophilic C3/C5-bromo substituents—offers a rich landscape for molecular elaboration. The strategic presence of the bromine atoms serves as a gateway for advanced cross-coupling methodologies, enabling the programmed construction of complex, multi-substituted triazole architectures.
As Senior Application Scientists, our objective is to move beyond a simple recitation of facts. This document is designed to provide a deep, mechanistic understanding of the synthesis, characterization, and reactivity of this key intermediate. We will elucidate the causality behind experimental choices and present self-validating protocols that ensure reproducibility and rational design in your research endeavors. Whether your focus is on developing novel kinase inhibitors, exploring new classes of antifungal agents, or designing advanced organic materials, a thorough understanding of this building block's chemical personality is indispensable.
Part 1: Synthesis and Structural Elucidation
The rational synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a two-step process commencing with the functionalization of the parent heterocycle.
Synthesis of the Core Scaffold: 3,5-Dibromo-1H-1,2,4-triazole
The precursor, 3,5-dibromo-1H-1,2,4-triazole, is readily prepared via electrophilic bromination of the commercially available 1H-1,2,4-triazole. The triazole ring is electron-rich, but the C-H bonds are not sufficiently activated for direct bromination under mild conditions. Therefore, a strong oxidizing brominating system is required.
Experimental Protocol: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole [7]
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, two dropping funnels, and a thermometer, a mixture of 1H-1,2,4-triazole (1.0 eq), water (approx. 12 mL/g of triazole), and dichloromethane (DCM, approx. 4 mL/g of triazole) is prepared. The flask is cooled to 0°C in an ice bath.
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Reagent Addition: A solution of bromine (2.1 eq) in DCM and a separate aqueous solution of sodium hydroxide (3.0 eq) are added simultaneously and dropwise to the stirred triazole mixture.
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Causality Insight: The simultaneous addition of bromine and a strong base (NaOH) generates hypobromite in situ, a more potent electrophilic brominating agent. This is necessary to overcome the moderate reactivity of the triazole C-H bonds. Maintaining the temperature below 20°C is critical to prevent side reactions and control the exothermicity of the reaction.
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Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred overnight to ensure complete dibromination. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
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Work-up and Isolation: The reaction is quenched by the careful addition of concentrated hydrochloric acid to neutralize excess NaOH and destroy any remaining hypobromite. The precipitated solid is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum.
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Characterization: The final product is typically obtained as a white to off-white solid. Mass spectrometry should confirm the molecular weight (m/z for [M-H]⁻ at 224) and the characteristic isotopic pattern of two bromine atoms.[7]
N-Allylation: Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole
With the dibrominated core in hand, the final step is a standard N-alkylation to introduce the allyl group. The NH proton of the triazole is acidic (pKa ≈ 10.26), allowing for deprotonation with a suitable base to form a nucleophilic triazolate anion, which then reacts with an allyl electrophile.[4]
Experimental Protocol: N-Allylation
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Reaction Setup: To a solution of 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a moderate base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).
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Expertise & Experience: While stronger bases like sodium hydride (NaH) could be used, K₂CO₃ is often sufficient and presents a lower operational hazard (non-flammable and less moisture-sensitive). DMF is an excellent solvent for this reaction as it readily dissolves both the triazole salt and the alkylating agent.
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Reagent Addition: Add allyl bromide (1.1-1.2 eq) dropwise to the suspension at room temperature.
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Reaction Progression: The reaction is typically stirred at room temperature or gently heated (40-50°C) for several hours until TLC analysis indicates the complete consumption of the starting triazole.
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Work-up and Purification: The reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Synthetic pathway to the target compound.
Spectroscopic Characterization Data
The structural integrity of the final compound must be validated through comprehensive spectroscopic analysis.
| Property | Description |
| Molecular Formula | C₅H₅Br₂N₃ |
| Molecular Weight | 266.92 g/mol |
| Appearance | Expected to be a white or pale yellow solid.[8] |
| ¹H NMR | The spectrum will show characteristic signals for the allyl group: a multiplet for the internal CH proton (~5.8-6.0 ppm), two multiplets for the terminal CH₂ protons (~5.1-5.3 ppm), and a doublet for the N-CH₂ protons (~4.8-5.0 ppm). |
| ¹³C NMR | The spectrum will display five distinct signals: two for the dibrominated triazole ring carbons (highly deshielded, >140 ppm), and three for the allyl group carbons (N-CH₂, CH, and terminal CH₂). |
| Mass Spec (ESI) | The mass spectrum will show a prominent molecular ion cluster with the characteristic 1:2:1 isotopic pattern for two bromine atoms (e.g., [M+H]⁺ at m/z 266, 268, 270). |
| IR Spectroscopy | Key absorption bands are expected for C=N stretching of the triazole ring (~1500-1600 cm⁻¹), C-N stretching, and C=C stretching of the allyl group (~1640 cm⁻¹). |
Part 2: Chemical Reactivity and Synthetic Applications
The synthetic value of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole lies in its capacity for programmed, site-selective functionalization. The two bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, providing a robust method for installing diverse aryl and heteroaryl substituents.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organoboron species (like a boronic acid) and an organic halide.[9][10] For 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, this enables the synthesis of 3,5-diaryl or 3,5-diheteroaryl derivatives, which are common motifs in pharmacologically active compounds.[5][11]
Protocol: Double Suzuki-Miyaura Arylation
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Reaction Setup: In a microwave vial or Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq), the desired arylboronic acid (2.2-2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (3.0-4.0 eq).
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Self-Validating System: The reaction must be performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst. The choice of base is crucial; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[9]
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Solvent: A two-phase solvent system like toluene/water/ethanol or a single-phase system like dioxane with aqueous base is commonly used.[11]
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Reaction Conditions: The mixture is heated, either conventionally in an oil bath (80-110°C) or via microwave irradiation for a shorter duration (5-20 minutes), until the starting material is consumed.[12]
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Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting diarylated product is then purified by column chromatography or recrystallization.
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